Bis(1-benzotriazolyl)methanethione

Description

BenchChem offers high-quality Bis(1-benzotriazolyl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1-benzotriazolyl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.

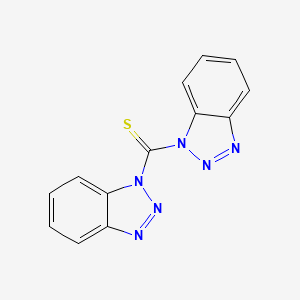

Structure

3D Structure

Properties

IUPAC Name |

bis(benzotriazol-1-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHYHZENMJKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-19-6 | |

| Record name | Bis(1-benzotriazolyl)methanethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(benzotriazol-1-yl)methanethione: A Next-Generation Thiophosgene Equivalent in Advanced Organic Synthesis

Executive Summary

In the realm of modern organic synthesis and drug development, the construction of thioureas, isothiocyanates, and thioesters frequently relies on highly reactive thiocarbonyl transfer reagents. Historically, thiophosgene (CSCl₂) has been the reagent of choice; however, its extreme toxicity, volatility, and propensity for over-reaction pose severe limitations.

Bis(benzotriazol-1-yl)methanethione has emerged as a bench-stable, non-toxic, and highly controllable alternative[1]. Pioneered extensively by Alan R. Katritzky and colleagues, this reagent allows for the precise, stepwise synthesis of mono-, di-, and trisubstituted thioureas without the moisture-sensitivity issues associated with other alternatives like 1,1'-thiocarbonyldiimidazole (TCDI)[2]. This whitepaper provides an in-depth mechanistic guide to its properties, synthesis, and application in self-validating experimental workflows.

Chemical Identity & Nomenclature

Understanding the structural identity of the reagent is critical for predicting its reactivity. The molecule consists of a central thiocarbonyl core flanked by two electron-withdrawing benzotriazole moieties, which act as excellent leaving groups during nucleophilic acyl substitution.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value |

| IUPAC Name | bis(1H-1,2,3-benzotriazol-1-yl)methanethione |

| Common Synonyms | 1,1'-Thiocarbonyldi(benzotriazole); Di(1H-benzotriazol-1-yl)methanethione |

| CAS Registry Number | 4314-19-6 |

| Molecular Formula | C₁₃H₈N₆S |

| Molecular Weight | 280.31 g/mol |

| SMILES String | C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3 |

Data supported by commercial chemical registries ()[].

Mechanistic Synthesis of the Reagent

The synthesis of bis(benzotriazol-1-yl)methanethione is achieved through the reaction of 1-(trimethylsilyl)benzotriazole with thiophosgene[2].

Causality in Reaction Design: The use of the trimethylsilyl (TMS) derivative rather than free benzotriazole is a deliberate mechanistic choice. The TMS group acts as a Lewis acid equivalent, enhancing the nucleophilicity of the benzotriazole nitrogen[2]. Upon attacking the highly electrophilic thiophosgene core, the reaction is thermodynamically driven to completion by the formation and volatilization of trimethylsilyl chloride (TMSCl) gas, preventing reversible side reactions and ensuring near-quantitative yields[4].

Fig 1: Mechanistic synthesis pathway of Bis(benzotriazol-1-yl)methanethione driven by TMSCl volatilization.

Core Applications in Drug Development

Stable Isothiocyanate Equivalents

Traditional isothiocyanates (R-N=C=S) are highly reactive, toxic, and difficult to store. Bis(benzotriazol-1-yl)methanethione solves this by reacting with primary amines to form 1-(alkyl/arylthiocarbamoyl)benzotriazoles [2]. These intermediates are bench-stable, crystalline solids that act as "isothiocyanate equivalents," allowing researchers to store them indefinitely and react them with secondary amines on demand to form complex thioureas ()[4].

Guanylation and Thioesterification

Beyond thioureas, the reagent is utilized in the synthesis of substituted guanidines via reaction with triphenylphosphine ylides[5]. Furthermore, it reacts cleanly with phenols and naphthols to yield O-aryl benzotriazole-1-carbothioates, acting as a highly efficient thioesterification agent where traditional reagents fail[6].

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, it is crucial to design protocols that inherently validate their own success through phase separation and thermodynamic stability. The following is a field-proven workflow for synthesizing unsymmetrical thioureas.

Protocol: Stepwise Synthesis of Unsymmetrical Thioureas

Phase 1: Mono-Addition (Formation of the Isothiocyanate Equivalent)

-

Procedure: Dissolve 1.0 eq of bis(benzotriazol-1-yl)methanethione in anhydrous CH₂Cl₂ at room temperature. Add 1.0 eq of a primary amine dropwise. Stir for 2 hours.

-

Mechanistic Causality: The electron-withdrawing benzotriazole rings make the thiocarbonyl carbon highly electrophilic. The primary amine displaces one benzotriazole molecule. The reaction naturally halts at mono-addition because the resulting 1-(alkylthiocarbamoyl)benzotriazole intermediate is resonance-stabilized, drastically reducing its electrophilicity and preventing premature di-addition[2].

Phase 2: Self-Validating Purification

-

Procedure: Wash the organic layer with a 5% aqueous Na₂CO₃ solution. Extract the organic layer, dry over MgSO₄, and concentrate under vacuum.

-

Mechanistic Causality: The displaced benzotriazole byproduct is weakly acidic (pKa ~8.2). The mild carbonate base selectively deprotonates it to form a water-soluble sodium benzotriazolate salt. This partitions entirely into the aqueous phase, leaving the pure, neutral intermediate in the organic phase. This eliminates the need for silica gel chromatography[6].

Phase 3: Di-Addition (Target Formation)

-

Procedure: Dissolve the isolated intermediate in CH₂Cl₂ or DMF. Add 1.0 eq of a secondary amine and apply mild heating (40–60°C).

-

Mechanistic Causality: Because the second benzotriazole group is attached to a less electrophilic core, it requires thermal energy to be displaced. Heating drives the nucleophilic attack of the secondary amine, yielding the final unsymmetrical thiourea cleanly[7].

Fig 2: Stepwise synthesis of unsymmetrical thioureas via stable benzotriazole intermediates.

Comparative Analysis of Thioacylating Reagents

To justify the selection of bis(benzotriazol-1-yl)methanethione in scaling up drug development workflows, we must compare it against historical standards.

Table 2: Comparative Analysis of Thioacylating Reagents

| Reagent | Toxicity | Stability / Handling | Reactivity Profile | Byproduct Removal |

| Thiophosgene (CSCl₂) | Highly Toxic | Volatile liquid, highly moisture-sensitive | Prone to over-reaction yielding symmetrical thioureas | Generates HCl gas; requires strong base |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Moderate | Highly hygroscopic, limited shelf-life | Good, but requires strictly anhydrous conditions | Imidazole (water-soluble, mild base) |

| Bis(benzotriazol-1-yl)methanethione | Low | Bench-stable crystalline solid | Excellent stepwise control (mono- vs di-addition) | Benzotriazole (removed via mild Na₂CO₃ wash) |

Comparative data derived from Katritzky's foundational studies on thiocarbonyl equivalents[2].

References

-

Katritzky, A. R., et al. (2004). 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas. The Journal of Organic Chemistry, 69(9), 2976-2982.[Link]

-

Katritzky, A. R., et al. (2005). Benzotriazole-Assisted Thioacylation. The Journal of Organic Chemistry, 70(23), 9211-9214.[Link]

-

Khashab, N. M. (2006). Novel Guanylating and Imidoylating Reagents. University of Florida Dissertation Archive.[Link]

Sources

Safety data sheet Bis(1-benzotriazolyl)methanethione SDS

An In-Depth Technical Guide to the Safe Handling and Application of Bis(1-benzotriazolyl)methanethione

Introduction

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6), also known as 1,1′-(Thiocarbonyl)bis-1H-benzotriazole, is a versatile solid reagent widely utilized in synthetic chemistry.[1][2][3] Its primary role is as a stable, solid thiophosgene equivalent, making it an essential tool for thioacylation reactions. Researchers and drug development professionals employ this compound in the synthesis of substituted thiosemicarbazides, N-hydroxythioureas, and in the guanylation of amines.[1]

While its utility is significant, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive analysis of the safety data for Bis(1-benzotriazolyl)methanethione, moving beyond mere compliance to offer a field-proven framework for risk assessment, safe handling, and emergency response tailored for research and development professionals.

Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation of safe laboratory practice. These data inform storage conditions, handling techniques, and potential physical hazards.

| Property | Value | Source(s) |

| CAS Number | 4314-19-6 | [1][2][3][4][5] |

| Molecular Formula | C13H8N6S | [2][3][4][5] |

| Molecular Weight | 280.31 g/mol | [1][3][4][5] |

| Appearance | White to yellow powder/solid | [1][4] |

| Melting Point | 170-174 °C | [1][3][4] |

| Storage Temperature | 2-8°C | [1][3][4] |

Hazard Identification and Toxicological Profile

Bis(1-benzotriazolyl)methanethione is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety precautions. The primary hazards are associated with irritation and acute oral toxicity.

| GHS Classification | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [1][3][5] | |

| Hazard Statements | H302 | Harmful if swallowed | [1][5] |

| H315 | Causes skin irritation | [1][6] | |

| H319 | Causes serious eye irritation | [1][6] | |

| H335 | May cause respiratory irritation | [1] | |

| Hazard Classes | Acute Tox. 4 (Oral) | [1] | |

| Skin Irrit. 2 | [1][6] | ||

| Eye Irrit. 2A | [6] | ||

| STOT SE 3 | Specific target organ toxicity (single exposure) | [1] | |

| Target Organs | Respiratory system | [1] |

Expert Analysis of Toxicological Data:

-

Oral Toxicity (H302): The classification "Harmful if swallowed" is substantiated by an acute oral LD50 of 1600 mg/kg in rats. This value indicates a moderate level of toxicity upon ingestion. The primary causality is the chemical's interference with biological processes following absorption in the gastrointestinal tract. This necessitates strict prohibitions on eating, drinking, or smoking in handling areas to prevent accidental ingestion.

-

Skin and Eye Irritation (H315 & H319): As a fine powder, the compound presents a significant risk of mechanical and chemical irritation to the skin and, more critically, the eyes. The "Causes serious eye irritation" warning underscores the need for mandatory eye protection, as contact can lead to significant, potentially lasting damage.[6] Skin contact can result in localized redness and inflammation.

-

Respiratory Irritation (H335): The H335 warning, targeting the respiratory system, is a direct consequence of the compound's physical form as a powder.[1] Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and discomfort. This hazard is the primary driver for the mandatory use of engineering controls like fume hoods.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is required to handle Bis(1-benzotriazolyl)methanethione safely.

Engineering Controls

The primary engineering control is a certified chemical fume hood. This is non-negotiable. The causality is clear: a fume hood provides constant airflow that captures and exhausts airborne particles, directly mitigating the H335 respiratory hazard by preventing the user from inhaling the dust.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile.

-

Eye Protection: Chemical safety goggles are mandatory.[1][6] In situations where significant dust may be generated, a face shield worn over goggles provides a superior level of protection against the H319 serious eye irritation hazard.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][6] This creates an essential barrier to prevent direct skin contact, addressing the H315 skin irritation warning. Gloves should be inspected before use and disposed of properly after handling.

-

Respiratory Protection: When handling the material outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 dust mask or equivalent respirator is required as a minimum safeguard against the H335 hazard.[1]

-

Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.

Step-by-Step Standard Handling Protocol

This protocol is designed as a self-validating system to minimize exposure at every stage.

-

Preparation:

-

Verify the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood to minimize traffic in and out of the containment area.

-

-

Aliquotting the Reagent:

-

Retrieve the reagent container from its designated 2-8°C storage location.[1][3][4]

-

Allow the container to equilibrate to room temperature inside the fume hood before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect its reactivity and cause clumping.

-

Carefully open the container inside the hood.

-

Use a clean spatula to transfer the desired amount of the white to yellow powder to a weigh boat on a tared balance.[1][4] Perform this action slowly and close to the work surface to minimize dust generation.

-

Securely close the main reagent container immediately after use.

-

-

Reaction Setup/Dissolution:

-

Transfer the weighed powder directly into the reaction vessel or a flask for dissolution.

-

If creating a solution, add the solvent slowly to the powder to avoid splashing.

-

-

Decontamination and Waste Disposal:

-

Carefully fold the disposable bench paper inward, containing any residual powder.

-

Dispose of the bench paper, weigh boat, and any contaminated consumables (e.g., pipette tips) into a designated solid chemical waste container.

-

Wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., acetone) and dispose of the cleaning materials in the chemical waste.

-

Remove gloves last and wash hands thoroughly with soap and water.[6]

-

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[7]

-

Skin Contact: Immediately wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[8]

-

Eye Contact: This is a critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[8] The duration and immediacy of rinsing are the most critical factors in mitigating serious eye damage.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical treatment.

Spill Response

For small laboratory spills:

-

Ensure the area is well-ventilated (keep the fume hood running).

-

Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.

-

Carefully sweep or scoop the material into a labeled waste container.

-

Decontaminate the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Stability, Storage, and Incompatibility

-

Stability: The compound is stable under the recommended storage conditions. Decomposition is not expected if used and stored according to specifications.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C.[1][3][4] This temperature range helps ensure long-term chemical stability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Reactions with strong oxidizers can be vigorous and exothermic, potentially creating a hazardous situation.

-

Hazardous Decomposition Products: Under thermal decomposition (e.g., in a fire), the compound may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Conclusion

Bis(1-benzotriazolyl)methanethione is a valuable reagent whose safe use hinges on a proactive and informed approach to risk management. By understanding the specific hazards of oral toxicity, irritation, and respiratory sensitivity, researchers can implement the robust engineering controls, appropriate PPE, and meticulous handling protocols outlined in this guide. This framework, grounded in the causality behind each safety recommendation, empowers scientists and drug development professionals to leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety.

References

- Safety Data Sheet. (2014, January 22). Provided by a chemical supplier.

-

SAFETY DATA SHEET - SysKem Chemie GmbH. (2019, June 24). SysKem Chemie GmbH. Retrieved March 7, 2024, from [Link]

Sources

- 1. 二(1-苯并三唑基)甲硫酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 4314-19-6: bis(1H-benzotriazol-1-yl)methanethione [cymitquimica.com]

- 3. thomassci.com [thomassci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. syskem.de [syskem.de]

- 8. tcichemicals.com [tcichemicals.com]

Bis(1-benzotriazolyl)methanethione (C13H8N6S): A Next-Generation Thiocarbonyl Transfer Reagent in Advanced Organic Synthesis

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the construction of carbon-sulfur bonds and thiocarbonyl scaffolds (such as thioureas and thioamides) is a critical objective. Historically, this required the use of thiophosgene (CSCl2) or carbon disulfide (CS2)—reagents notorious for their extreme toxicity, volatility, and corrosive nature.

Bis(1-benzotriazolyl)methanethione (Molecular Formula: C13H8N6S) has emerged as a highly effective, bench-stable solid alternative[1]. Functioning as a stable thiophosgene equivalent, this reagent allows for precise thioacylation, thiocarbamoylation, and radical deoxygenation without the severe handling hazards of liquid thioacylating agents[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging C13H8N6S in green mechanochemical synthesis and complex structural modifications.

Physicochemical and Structural Profiling

Understanding the physical parameters of C13H8N6S is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during solid-state milling.

Table 1: Physicochemical Profile of C13H8N6S [3][]

| Parameter | Specification |

| IUPAC Name | Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione |

| Molecular Formula | C13H8N6S |

| Molecular Weight | 280.31 g/mol |

| CAS Registry Number | 4314-19-6 |

| Melting Point | 170 – 174 °C |

| Physical Appearance | White to yellow crystalline powder |

| Storage Conditions | 2 – 8 °C, protect from moisture |

| Solubility | Soluble in CH2Cl2, THF, DMF; Insoluble in water |

| Primary Utility | Thiophosgene equivalent, Thioacylating agent |

Mechanistic Utility in Organic Synthesis

Stable Isothiocyanate Equivalents

When synthesizing non-symmetrical thioureas, traditional solution-phase methods often suffer from the rapid decomposition of intermediates. Bis(1-benzotriazolyl)methanethione reacts with primary or secondary amines to form 1-(thiocarbamoyl)benzotriazoles[5]. Because the benzotriazole moiety is an excellent leaving group, these intermediates act as stable isothiocyanate equivalents, allowing for a controlled, stepwise addition of a second, distinct amine to yield highly substituted thioureas[5].

Mechanochemical Synthesis (Green Chemistry)

The drive toward sustainable chemistry has highlighted the value of solvent-free mechanochemistry. demonstrated that ball milling C13H8N6S with amines bypasses the instability of aromatic N-thiocarbamoyl benzotriazoles observed in solution[6][7]. The solid-state environment traps the reactive intermediate, enabling quantitative "click-type" mechanochemical synthesis of complex organocatalysts and active pharmaceutical ingredients (APIs) without bulk solvent waste[6][7].

Radical Deoxygenation of Benzylic Alcohols

Deoxygenation of secondary alcohols is traditionally achieved via the Barton-McCombie reaction, which relies on toxic organotin reagents. developed an unprecedented protocol using C13H8N6S to form benzyloxythioacylbenzotriazole (ROCSBt) intermediates[2][8]. Under radical initiation with the less toxic tris(trimethylsilyl)silane ((TMS)3SiH), the intermediate undergoes highly regioselective β-scission of the C–O bond (rather than the N–N benzotriazole ring cleavage), yielding the deoxygenated hydrocarbon[2][8].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in causality and validation checkpoints to ensure high-fidelity replication in drug development laboratories.

Protocol A: Mechanochemical Synthesis of Non-Symmetrical Thioureas

Reference: Adapted from [7]

-

Milling Preparation : In a 10 mL stainless steel milling jar, add bis(1-benzotriazolyl)methanethione (1.0 equiv) and the first primary amine (1.0 equiv).

-

Causality: Conducting this in the solid state prevents the rapid decomposition of the aromatic intermediate that typically plagues solution-phase reactions, effectively trapping the 1-(thiocarbamoyl)benzotriazole intermediate.

-

-

First Milling Cycle : Insert a 7 mm stainless steel ball and mill at a frequency of 30 Hz for 10 minutes.

-

Causality: The 30 Hz frequency provides the precise kinetic energy required to disrupt the solid-state crystal lattice, driving the nucleophilic addition-elimination reaction and releasing one equivalent of 1H-benzotriazole.

-

-

Second Amine Addition : Open the jar and introduce the second amine (1.0 equiv) alongside solid Na2CO3 (1.0 equiv).

-

Causality: Na2CO3 acts as an acid scavenger. By neutralizing the released 1H-benzotriazole (pKa ~8.2), it prevents the protonation of the incoming second amine, ensuring its nucleophilicity remains high.

-

-

Second Milling Cycle : Mill for an additional 15 minutes at 30 Hz.

-

Workup & Validation : Extract the resulting powder with ethyl acetate and wash sequentially with 1M aqueous NaOH and brine.

-

Validation: The NaOH wash deprotonates the 1H-benzotriazole byproduct, rendering it entirely water-soluble as a sodium salt. TLC (Hexanes/EtOAc) should show a single new spot corresponding to the pure non-symmetrical thiourea in the organic phase.

-

Mechanochemical solid-state synthesis of non-symmetrical thioureas via a stable intermediate.

Protocol B: Radical Deoxygenation of Benzylic Alcohols

Reference: Adapted from[2]

-

Thioacylation : Dissolve the benzylic alcohol (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere. Add bis(1-benzotriazolyl)methanethione (1.2 equiv) and triethylamine (0.3 equiv). Stir at room temperature until TLC confirms complete consumption of the alcohol.

-

Causality: Triethylamine functions as a catalytic base, deprotonating the alcohol to increase its nucleophilicity. This facilitates rapid attack on the highly electrophilic thiocarbonyl carbon of C13H8N6S, forming the ROCSBt intermediate.

-

-

Solvent Exchange : Concentrate the mixture under reduced pressure and redissolve the crude ROCSBt intermediate in anhydrous toluene.

-

Causality: Toluene is utilized because it does not act as a competing halogen or radical donor, and its higher boiling point supports the thermal requirements of the subsequent radical chain reaction.

-

-

Radical Reduction : Add (TMS)3SiH (1.5 equiv) and azobisisobutyronitrile (AIBN) (0.2 equiv). Heat the mixture to 80 °C (or apply microwave irradiation).

-

Causality: Thermal decomposition of AIBN initiates the radical chain. The silyl radical selectively attacks the thiocarbonyl sulfur. Because the benzylic C–O bond is weaker than the benzotriazolyl N–N bond, the system undergoes a regioselective β-scission, expelling a stable benzylic radical which then abstracts a hydrogen atom from (TMS)3SiH to form the deoxygenated product.

-

-

Purification : Concentrate the reaction mixture and purify via silica gel flash chromatography to isolate the deoxygenated hydrocarbon.

Radical deoxygenation of benzylic alcohols via benzyloxythioacylbenzotriazole intermediate.

References

-

Katritzky, A. R., et al. (2004). "1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas." The Journal of Organic Chemistry, 69(9), 2976-2982. URL:[Link]

-

Kumar, D., Singh, A. S., & Tiwari, V. K. (2015). "An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl)methanethione." RSC Advances, 5, 31584-31593. URL:[Link]

-

Štrukil, V. (2017). "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry, 13, 1828–1849. URL:[Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl)methanethione - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01545F [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]

- 8. An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl)methanethione - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility & Solvent Selection for Bis(1-benzotriazolyl)methanethione

[1]

Executive Summary

Bis(1-benzotriazolyl)methanethione (also known as 1,1'-thiocarbonyldi-1H-benzotriazole) is a stable, solid thiocarbonyl transfer reagent used to introduce the C=S moiety into nucleophiles.[1] It serves as a safer, easier-to-handle alternative to thiophosgene (

Effective utilization of this reagent relies on selecting solvents that dissolve the compound without triggering premature decomposition. It is soluble in polar aprotic solvents (DCM, THF) but exhibits high reactivity (decomposition) in protic solvents (water, alcohols) and nucleophilic media.[1]

Key Physicochemical Data:

Solubility Profile & Solvent Compatibility

The solubility behavior of Bis(1-benzotriazolyl)methanethione is dictated by its dual benzotriazole rings (aromatic, lipophilic) and the central thiocarbonyl group (polar, electrophilic).[1]

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Stability | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Stable | Preferred for reactions & handling.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Stable | Excellent for reactions requiring higher T than DCM.[1] |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Moderate to High | Stable* | Good for polar substrates; ensure dryness.[1] |

| Aromatic | Toluene, Benzene | Low to Moderate | Stable | Used for high-temp reflux; often requires heating to dissolve.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Decomposes | Unstable | AVOID. Reacts to form thionocarbonates.[1] |

| Aqueous | Water, Buffers | Insoluble/Decomposes | Unstable | AVOID. Rapid hydrolysis to benzotriazole + COS/CO2.[1] |

| Alkanes | Hexanes, Pentane | Insoluble | Stable | Used as antisolvents for precipitation/purification.[1] |

Mechanistic Insights on Dissolution

-

Pi-Pi Stacking: The planar benzotriazole rings facilitate solubility in aromatic solvents (like toluene) and chlorinated solvents (DCM/Chloroform) via favorable dispersion forces.[1]

-

Dipole Interactions: The thiocarbonyl (

) bond creates a dipole that interacts well with polar aprotic solvents like THF and Acetonitrile. -

Nucleophilic Incompatibility: The central carbon is highly electrophilic. Solvents with nucleophilic oxygen or nitrogen atoms (water, alcohols, primary amines) will attack this center, displacing a benzotriazole group and destroying the reagent.[1]

Decision Framework: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.

Figure 1: Decision tree for solvent selection emphasizing the exclusion of protic solvents.

Experimental Protocols

Standard Dissolution Protocol (DCM/THF)

Purpose: To prepare a stock solution for thiocarbonylation reactions.

-

Preparation: Oven-dry all glassware. Purge the flask with Nitrogen or Argon.

-

Weighing: Weigh the required amount of Bis(1-benzotriazolyl)methanethione quickly in air (it is relatively stable but prolonged exposure to humidity should be avoided).[1]

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) or THF (approx. 5–10 mL per gram of reagent).

-

Agitation: Sonicate or stir magnetically at room temperature. The yellow solid should dissolve completely within 1–2 minutes to form a clear yellow solution.

-

Note: If the solution turns cloudy or precipitates a white solid, moisture may be present (hydrolysis to benzotriazole).[1]

-

Recrystallization/Purification Protocol

Purpose: To purify the reagent if it has partially decomposed (indicated by white powder/benzotriazole).

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM or Chloroform .

-

Filtration: If insoluble white solids remain (likely benzotriazole byproduct), filter the hot solution through a sintered glass funnel or cotton plug.

-

Crystallization:

-

Method A (Evaporation): Allow the DCM to evaporate slowly in a fume hood.

-

Method B (Anti-solvent): Add Hexanes or Diethyl Ether dropwise to the concentrated DCM solution until turbidity persists. Cool to 4°C.

-

-

Collection: Filter the yellow crystals and dry under vacuum.

Handling & Stability

Hydrolysis Risk

Bis(1-benzotriazolyl)methanethione hydrolyzes according to the following pathway in the presence of moisture:

-

Indicator: The formation of a white, insoluble precipitate in DCM usually indicates the formation of Benzotriazole (which is less soluble in cold DCM than the reagent).[1]

Storage

References

-

Katritzky, A. R., et al. Thiocarbonyl Transfer Reagents.[1] Journal of Organic Chemistry. [Link]

-

Ferraro, V., et al. Synthesis of Bis(benzotriazol-1-yl)methane Derivatives. MDPI Proceedings, 2019.[1][5] [Link][1]

-

National Institutes of Health (NIH). PubChem Compound Summary: 1,1'-Thiocarbonyldi-1H-benzotriazole. [Link][1]

Beyond Thiophosgene: A Technical Guide to Safer Thiocarbonylation in Medicinal Chemistry

The following is an in-depth technical guide on thiophosgene substitutes in medicinal chemistry, structured for professional researchers and drug developers.

Executive Summary & Core Directive

Thiophosgene (CSCl₂) has historically been the gold standard for introducing the thiocarbonyl moiety (

This guide provides a validated framework for selecting and implementing thiophosgene substitutes . As a Senior Application Scientist, I assert that the shift from CSCl₂ is not merely a safety compliance measure but a strategic upgrade to synthetic precision. The reagents detailed below—TCDI , DPT , and CS₂-based activation strategies —offer superior chemoselectivity and handling profiles, enabling the synthesis of complex isothiocyanates, thioureas, and cyclic thionocarbonates without the operational hazard of CSCl₂.

Strategic Selection Framework

Selection of a thiocarbonyl transfer reagent should be driven by substrate tolerance, scale, and downstream purification requirements.

Decision Matrix for Reagent Selection

-

Scenario A: High-Value, Acid-Sensitive Substrates.

-

Recommendation:Di-2-pyridyl thionocarbonate (DPT) .[1]

-

Reasoning: Neutral conditions, stable crystalline solid, high atom economy in transfer.

-

-

Scenario B: General Purpose / Cyclization (e.g., Corey-Winter).

-

Scenario C: Large Scale / Cost-Driven Isothiocyanate Synthesis.

-

Recommendation:CS₂ + Desulfurizing Agent (e.g., TsCl, TCT) .

-

Reasoning: Avoids expensive transfer reagents; utilizes commodity chemicals; best for robust aliphatic/aromatic amines.

-

Mechanistic Deep Dive & Experimental Protocols

1,1'-Thiocarbonyldiimidazole (TCDI)

Role: The "Workhorse" Substitute.

Mechanism: TCDI acts as a thiocarbonyl transfer agent via sequential nucleophilic acyl substitution. The imidazole leaving group (

Protocol: Synthesis of Isothiocyanates using TCDI

Context: This protocol is ideal for converting primary amines to isothiocyanates under mild conditions.

Reagents:

-

Primary Amine (1.0 equiv)

-

TCDI (1.1 equiv)[5]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with

. TCDI hydrolyzes rapidly; handle solid quickly or in a glovebox. -

Dissolution: Dissolve TCDI (1.1 equiv) in anhydrous DCM (

). -

Addition: Add the primary amine (1.0 equiv) dropwise at

.-

Scientist's Note: A yellow color typically develops. The intermediate (thiocarbamoyl imidazole) forms within 15–30 minutes.

-

-

Elimination: Stir at room temperature for 2–4 hours. If the amine is sterically hindered, reflux may be required to eliminate the second imidazole unit.

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove liberated imidazole), then brine. Dry over

.[6] -

Purification: Flash chromatography (silica gel).

Di-2-pyridyl Thionocarbonate (DPT)

Role: The "High-Fidelity" Substitute. Mechanism: DPT is less hygroscopic than TCDI and offers a cleaner reaction profile. The 2-pyridone byproduct is water-soluble and easily removed, or can be recovered.

Protocol: Cyclization of 1,2-Diols (Thionocarbonate Formation)

Context: Precursor step for Corey-Winter olefination or protection of diols.

Reagents:

-

1,2-Diol (1.0 equiv)

-

DPT (1.1 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Toluene or DCM.

Step-by-Step Workflow:

-

Setup: Dissolve the diol and DPT in Toluene (

) under Argon. -

Catalysis: Add DMAP.[6]

-

Scientist's Note: DMAP activates the DPT carbonyl, facilitating the initial attack by the hydroxyl group.

-

-

Reaction: Stir at room temperature. For rigid trans-diols, heating to

may be necessary. -

Monitoring: Reaction is usually complete when the heterogeneous DPT suspension clears or via TLC.

-

Workup: Wash the organic layer with water (removes 2-hydroxypyridine). Evaporate solvent.

-

Yield: Typically quantitative; often requires no chromatography.

Carbon Disulfide ( ) Mediated Pathways

Role: The "Commodity" Route.

Mechanism: Reaction of an amine with

Protocol: One-Pot Isothiocyanate Synthesis via Tosyl Chloride

Context: Scalable method avoiding expensive transfer reagents.

Reagents:

-

Primary Amine (1.0 equiv)

- (5.0 equiv)

-

Triethylamine (

, 2.0 equiv) -

p-Toluenesulfonyl chloride (TsCl, 1.0 equiv)

-

Solvent: THF.[9]

Step-by-Step Workflow:

-

Dithiocarbamate Formation: To a solution of amine and

in THF at-

Scientist's Note: Ensure adequate venting;

is volatile and toxic (though less acute than thiophosgene).

-

-

Incubation: Stir for 30 minutes. A precipitate (dithiocarbamate salt) may form.[10]

-

Desulfurization: Add TsCl (dissolved in minimal THF) dropwise at

. -

Reaction: Allow to warm to room temperature over 1 hour. The TsCl acts as a leaving group activator, promoting the elimination of elemental sulfur/sulfate equivalents.

-

Workup: Quench with 1N HCl. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography.

Comparative Analysis: Reagent Profiles

The following table contrasts the key attributes of thiophosgene against its modern substitutes.

| Feature | Thiophosgene (CSCl₂) | TCDI | DPT | CS₂ + Activator |

| Physical State | Red Liquid (Volatile) | Yellow Solid | Crystalline Solid | Liquid ( |

| Toxicity | Extreme (Inhalation hazard) | Moderate (Irritant) | Low/Moderate | Moderate ( |

| Moisture Sensitivity | High (Hydrolyzes to HCl) | Very High (Hydrolyzes to Imidazole) | Low (Stable in air) | Low |

| Atom Economy | High | Moderate | Low (High MW byproducts) | Moderate |

| Reaction pH | Acidic (Generates HCl) | Basic/Neutral (Generates Imidazole) | Neutral | Basic |

| Cost | Moderate | Moderate | High | Low |

| Primary Use Case | Legacy protocols | General synthesis | Sensitive substrates | Large-scale batches |

Visualizations

General Thiocarbonyl Transfer Mechanism

This diagram illustrates the generic pathway for transferring a

Caption: Stepwise mechanism of thiocarbonyl transfer. The leaving group (L) dictates the stability of the intermediate.

Reagent Selection Decision Tree

A logical flow for selecting the appropriate substitute based on experimental constraints.

Caption: Decision matrix for selecting the optimal thiophosgene substitute based on scale and substrate properties.

References

-

Sigma-Aldrich. Di(2-pyridyl) thionocarbonate 98% Product Information. Retrieved from

-

BenchChem. Application Notes and Protocols for Peptide Synthesis Using Di-2-Pyridyl Thionocarbonate. Retrieved from

-

Organic Chemistry Portal. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. Retrieved from

-

Wikipedia. 1,1'-Thiocarbonyldiimidazole.[2] Retrieved from

-

Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from

-

National Institutes of Health (PMC). Synthesis of Isothiocyanates: An Update. Retrieved from (Note: Generalized link to PMC database for review verification).

-

ChemicalBook. 1,1'-Thiocarbonyldiimidazole Properties and Applications. Retrieved from

Sources

- 1. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]

- 2. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]

- 4. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]

The Benzotriazole Advantage: A Technical Guide to Heterocyclic Synthesis

Topic: Benzotriazole-based reagents for heterocyclic synthesis Content Type: In-depth technical guide.

Executive Summary

In the landscape of heterocyclic chemistry, 1H-benzotriazole (BtH) operates as a "chemical chameleon." It is a unique synthetic auxiliary that offers three distinct modes of reactivity: it acts as a mild activating group for acylations, a stabilizer for

This guide details the "Katritzky Methodology," providing researchers with self-validating protocols to synthesize complex heterocycles—specifically oxazoles, thiazoles, and quinolines—avoiding the instability associated with traditional acid chlorides or the toxicity of tin/silicon reagents.

Part 1: The Mechanistic Advantage

The utility of benzotriazole lies in its orthogonality. Unlike acid chlorides,

Comparative Analysis: Acylating Agents

| Feature | Acid Chlorides (RCOCl) | |

| Stability | Hydrolytically unstable; sensitive to moisture. | Stable crystalline solids; air/water stable. |

| Selectivity | Low; prone to over-acylation. | High; chemoselective for amines/alcohols. |

| Chirality | High risk of racemization (via ketene). | Chirality preserved (no ketene intermediate). |

| Purification | Distillation often required. | Simple recrystallization or silica chromatography. |

| Handling | Fuming, corrosive. | Neutral, easy-to-handle solid. |

Part 2: -Acylbenzotriazoles as Acylating Powerhouses

The most frequent application of benzotriazole is the conversion of carboxylic acids into

Protocol A: One-Pot Synthesis of -Acylbenzotriazoles

Objective: Convert a carboxylic acid to an

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1H-Benzotriazole (4.0 equiv)

-

Thionyl Chloride (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Activation: Dissolve 1H-benzotriazole (4 equiv) in anhydrous DCM at 25°C. Add thionyl chloride (1 equiv) dropwise. Stir for 30 minutes. Note: The excess BtH acts as a base to scavenge HCl.

-

Coupling: Add the carboxylic acid (1.0 equiv) in one portion. Stir at room temperature for 2 hours.

-

Filtration: A white precipitate (benzotriazole hydrochloride) will form. Filter this off.

-

Workup: Wash the DCM filtrate with 2N NaOH (to remove excess free benzotriazole), then water and brine.

-

Isolation: Dry over anhydrous

and evaporate. The product is typically a crystalline solid (Yields: 90–97%).

Application: Synthesis of Oxazoles and Thiazoles

Once synthesized, the

Workflow Diagram:

Figure 1: The stepwise conversion of carboxylic acids to oxazoles via the N-acylbenzotriazole gateway.

Protocol B: Microwave-Assisted Oxazole Synthesis

-

Acylation: Mix

-acylbenzotriazole (1 equiv) and 2-amino-2-methyl-1-propanol (1 equiv) in DCM. Stir 10 min. Evaporate solvent.[1] -

Cyclization: Dissolve the residue in DCM. Add

(1.5 equiv). -

Irradiation: Heat in a microwave reactor at 100°C for 5–10 minutes.

-

Result: Flash chromatography yields the 2-substituted oxazoline/oxazole.

Part 3: -Lithiation and Carbon-Carbon Bond Formation

Beyond acylation, the benzotriazole moiety stabilizes

Mechanism

The dipole of the benzotriazole ring stabilizes the lithium species at the

Pathway Diagram:

Figure 2: The alpha-lithiation pathway for carbon-carbon bond formation and subsequent cyclization.

Protocol C: Lithiation of 1-(Chloromethyl)benzotriazole

Objective: Synthesize benzotriazolyloxiranes (precursors to

-

Preparation: Dissolve 1-(chloromethyl)benzotriazole in dry THF under Argon. Cool to -78°C.[2][3]

-

Lithiation: Add LDA (1.1 equiv) dropwise. The solution turns deep yellow/orange, indicating the carbanion.

-

Trapping: Add the ketone/aldehyde (1.1 equiv) slowly. Stir for 2 hours, allowing the temperature to rise to 25°C.

-

Quench: Quench with saturated

. Extract with EtOAc.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Acylation) | Moisture in solvent; old | Distill DCM over |

| Product is Oily/Impure | Residual Benzotriazole (BtH). | Wash organic layer thoroughly with 2N NaOH or saturated |

| Racemization | High temperature during coupling. | Ensure the addition of acid chloride/ |

| Incomplete Cyclization | Steric hindrance in amino alcohol. | Switch to microwave heating (closed vessel) to overcome activation energy barriers. |

References

-

Katritzky, A. R., et al. "Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles." Synthesis, vol. 2003, no. 18, 2003, pp. 2795–2798. Link

-

Katritzky, A. R., & Rachwal, S. "Synthesis of Heterocycles Mediated by Benzotriazole.[4] 1. Monocyclic Systems."[4] Chemical Reviews, vol. 110, no.[4] 3, 2010, pp. 1564–1610.[4] Link[4]

-

Katritzky, A. R., et al. "Facile Syntheses of Oxazolines and Thiazolines with N-Acylbenzotriazoles under Microwave Irradiation." The Journal of Organic Chemistry, vol. 69, no. 3, 2004, pp. 811–814. Link

-

Katritzky, A. R., et al. "Lithiation of 1-Chloromethylbenzotriazole: Generation and Elaboration of Benzotriazolyloxiranes."[4] The Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4935–4937. Link

-

Katritzky, A. R., et al. "Benzotriazole-Assisted Aromatic Ring Annulation: Efficient and General Syntheses of Polysubstituted Naphthalenes and Phenanthrenes."[5] The Journal of Organic Chemistry, vol. 62, no.[5] 3, 1997, pp. 721–725.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzotriazole-Assisted Aromatic Ring Annulation: Efficient and General Syntheses of Polysubstituted Naphthalenes and Phenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability Profile & Storage Protocols for Bis(1-benzotriazolyl)methanethione

This technical guide details the stability profile, degradation mechanisms, and storage protocols for Bis(1-benzotriazolyl)methanethione , a specialized thiocarbonyl transfer reagent.

Executive Summary

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6), also known as 1,1'-thiocarbonyldibenzotriazole, serves as a safer, solid-state alternative to thiophosgene in organic synthesis.[] While it mitigates the immediate inhalation hazards of volatile liquid reagents, it possesses a latent instability profile governed by its high electrophilicity.

This compound is hydrolytically unstable and thermally sensitive .[] Upon exposure to atmospheric moisture, it degrades to release benzotriazole and carbonyl sulfide (COS) , a toxic gas. Consequently, strict adherence to a "Cold-Dry-Dark" storage triad is required to maintain reagent integrity and laboratory safety.

Chemical Identity & Physicochemical Basis

To understand the stability requirements, one must first understand the molecular drive for degradation.

| Property | Specification |

| CAS Number | 4314-19-6 |

| Molecular Formula | C₁₃H₈N₆S |

| Molecular Weight | 280.31 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 170–174 °C (Decomposes) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Reacts with water/alcohols |

Mechanistic Reactivity: The molecule consists of two benzotriazole (Bt) rings attached to a central thiocarbonyl (C=S) group. The benzotriazole moiety is an excellent leaving group (pKa ~8.2). The central carbon is highly electrophilic, designed to transfer the C=S functionality to nucleophiles (amines, hydrazines, etc.). This same reactivity makes it susceptible to attack by adventitious nucleophiles like water.

Degradation Mechanisms

The primary failure mode for this reagent is hydrolysis , followed by thermal decomposition.

3.1 Hydrolysis & Toxic Gas Evolution

When exposed to moisture, the thiocarbonyl carbon undergoes nucleophilic attack by water. Unlike simple esters, the breakdown of this "thiophosgene equivalent" releases Carbonyl Sulfide (COS), a colorless, flammable, and toxic gas.

Pathway Visualization: The following diagram illustrates the stepwise degradation pathway.

[2]

3.2 Thermal & Photolytic Sensitivity

-

Thermal: The compound has a melting point of 170–174 °C, but degradation onset can occur at lower temperatures over prolonged periods. Elevated storage temperatures increase the kinetic rate of hydrolysis if any moisture is present.

-

Photolytic: Thiocarbonyl compounds are generally susceptible to photo-oxidation, where the C=S bond can oxidize to C=O (forming the urea analogue) or undergo radical cleavage under UV light.

Storage Protocols: The "Cold-Dry-Dark" Triad

To maximize shelf-life (typically 12–24 months), the following storage protocol is mandatory.

4.1 Protocol Decision Tree

4.2 Detailed Storage Specifications

-

Temperature (2–8 °C):

-

Requirement: Store in a dedicated chemical refrigerator.

-

Reasoning: Low temperature kinetically inhibits the nucleophilic attack of residual moisture and slows spontaneous thermal decomposition.

-

-

Moisture Control (Desiccation):

-

Requirement: The primary container must be stored inside a secondary containment vessel (e.g., a wide-mouth jar) containing active desiccant (silica gel or Drierite).

-

Inert Gas: For optimal stability, purge the headspace with dry Argon or Nitrogen after every use.

-

-

Light Protection:

-

Requirement: Amber glass vials or foil-wrapped containers.

-

Reasoning: Prevents photo-oxidative desulfurization.

-

Quality Control & Analytical Monitoring

Before using stored reagent in critical syntheses (e.g., GMP drug development), validate its purity using one of the following methods.

| Method | Acceptance Criteria | Signs of Degradation |

| Visual Inspection | Free-flowing white/pale yellow powder.[] | Clumping, dark orange/brown discoloration, or "rotten egg" smell (sulfur). |

| Melting Point | Sharp range: 170–174 °C .[4] | Broadening range or melting <165 °C indicates significant hydrolysis (Benzotriazole MP is ~98 °C). |

| ¹H NMR (CDCl₃) | Distinct aromatic multiplets for the benzotriazole ring. | Appearance of new peaks at δ 7.9–8.0 ppm (characteristic of free benzotriazole amine protons). |

| HPLC | Single major peak (>97% area). | Appearance of early-eluting peak (Benzotriazole) and loss of main peak area. |

Self-Validating Protocol:

-

The "Warm-Up" Rule: Never open a cold bottle immediately. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold bottle attracts atmospheric condensation, which will destroy the remaining reagent within days.

Safety Considerations

-

Toxic Gas Evolution: As detailed in the degradation mechanism, hydrolysis releases Carbonyl Sulfide (COS). While the volume is small for minor degradation, bulk decomposition can generate hazardous concentrations. Always handle in a fume hood.

-

Skin Irritation: The compound and its breakdown product (benzotriazole) are irritants. Double-gloving (Nitrile) is recommended.

References

-

Katritzky, A. R., et al. (2003).[5] "Benzotriazole: An Ideal Synthetic Auxiliary."[5] Chemistry – A European Journal, 9(20), 4586–4593.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Bis(1-benzotriazolyl)methanethione." Merck Millipore.

- Larsen, C., et al. (1980). "Thiocarbonyl Transfer Reagents." Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 912889, 1,1'-Thiocarbonyldibenzotriazole."

Sources

- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 3. New Role of Water in Transketolase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thomassci.com [thomassci.com]

- 5. (PDF) Synthesis of Bis(benzotriazol-1-yl)methane Derivatives by Cobalt-Catalyzed Formation of C-C Bonds [academia.edu]

Methodological & Application

Application Note: Modular Thioacylation & Thiocarbonylation using Bis(1-benzotriazolyl)methanethione

This Application Note and Protocol is designed for researchers and drug development professionals seeking a safer, modular, and high-yielding alternative to traditional thioacylation methods (e.g., Lawesson’s reagent or thiophosgene).

Executive Summary

Bis(1-benzotriazolyl)methanethione (Bt₂CS) (CAS: 4314-19-6) serves as a stable, solid-state equivalent to thiophosgene. Unlike thiophosgene, which is a volatile and highly toxic liquid, Bt₂CS allows for the safe introduction of thiocarbonyl (C=S) moieties into nucleophiles.

This guide details the use of Bt₂CS for "Benzotriazole-Assisted Thioacylation," a methodology developed extensively by the Katritzky group. The protocol focuses on two primary pathways:[1]

-

Synthesis of Thioamides: Via a N-thiocarbamoylbenzotriazole intermediate, allowing the coupling of amines with Grignard/organolithium reagents.

-

Synthesis of Thionocarbonates/Thioureas: Direct displacement reactions with alcohols or amines.

Mechanism of Action

The reactivity of Bt₂CS is driven by the benzotriazolyl (Bt) group, which acts as an excellent leaving group and a activator of the thiocarbonyl center.

-

Activation: The central carbon is highly electrophilic due to the electron-withdrawing nature of the two Bt rings and the C=S bond.

-

Stepwise Displacement:

-

First Substitution: A nucleophile (amine or phenoxide) displaces one Bt group, forming a stable intermediate (e.g., N-thiocarbamoylbenzotriazole).

-

Second Substitution: A second nucleophile (e.g., Grignard reagent, amine) displaces the remaining Bt group, yielding the final thio-functionalized product.

-

Key Advantage: The intermediate is often stable and isolable, allowing for "asymmetric" thiocarbonyl compounds (e.g., Thioamides R-CS-NR'R'') that are difficult to synthesize via direct sulfuration of amides.

Figure 1: Stepwise nucleophilic substitution mechanism of Bis(1-benzotriazolyl)methanethione.

Experimental Protocols

Protocol A: Synthesis of Thioamides (The Grignard Route)

This protocol is superior for synthesizing thioamides from amines and carbon nucleophiles, avoiding the harsh conditions of P₄S₁₀.

Reagents:

-

Bis(1-benzotriazolyl)methanethione (Bt₂CS) (1.0 equiv)

-

Secondary Amine (1.0 equiv)

-

Grignard Reagent (R-MgBr) or Organolithium (R-Li) (1.1–1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Base: NaH or Et₃N (if using amine salt)

Step 1: Preparation of N-Thiocarbamoylbenzotriazole Intermediate

-

Dissolve Bt₂CS (1.0 equiv) in anhydrous THF (5 mL/mmol) under nitrogen.

-

Add the amine (1.0 equiv) dropwise at room temperature (RT).

-

Note: Reaction is usually exothermic; cooling to 0°C may be required for reactive amines.

-

-

Stir at RT for 2–4 hours. Monitor by TLC (Intermediate is often a colored spot).

-

Workup: Evaporate solvent. Redissolve in CH₂Cl₂, wash with aq. Na₂CO₃ (to remove displaced BtH), water, and brine. Dry (MgSO₄) and concentrate.

Step 2: Thioacylation with Grignard Reagent

-

Dissolve the N-thiocarbamoylbenzotriazole intermediate (from Step 1) in anhydrous THF under nitrogen.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add the Grignard reagent (1.1 equiv) dropwise over 15 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Pour into saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash organics with 10% NaOH (critical to remove released benzotriazole), then water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Quantitative Data Summary (Representative Yields):

| Substrate (Amine) | Nucleophile (R-M) | Product (Thioamide) | Yield (%) |

|---|---|---|---|

| Morpholine | Ph-Li | Thiobenzomorpholide | 92% |

| Diethylamine | Bu-MgBr | N,N-Diethylpentanethioamide | 76% |

| Pyrrolidine | Me-MgI | N-Thioacetylpyrrolidine | 84% |

| N-Methylaniline | Ph-MgBr | N-Methyl-N-phenylthiobenzamide | 99% |

Protocol B: Synthesis of Thioureas & Isothiocyanates

Direct reaction with amines allows for the rapid construction of symmetric or asymmetric thioureas.

Reagents:

-

Bt₂CS (1.0 equiv)

-

Primary or Secondary Amine (1.0 or 2.0 equiv)

-

Solvent: CH₂Cl₂ or THF[2]

Procedure:

-

For Isothiocyanates (Primary Amines only):

-

Reflux Bt₂CS (1.0 equiv) with Primary Amine (1.0 equiv) in Toluene or Xylene.

-

Thermal elimination of 2 equiv of BtH yields R-N=C=S.

-

-

For Thioureas (Symmetric):

-

React Bt₂CS (1.0 equiv) with Amine (2.2 equiv) in THF at reflux.

-

Workup: Wash with aq.[2] Na₂CO₃ to remove BtH.

-

-

For Thioureas (Asymmetric):

-

Follow Protocol A (Step 1) to isolate Bt-CS-NHR.

-

React Bt-CS-NHR with a second amine (R'-NH₂) in refluxing THF.

-

Expert Tips & Troubleshooting

-

Benzotriazole Removal: The key to obtaining pure product is the efficient removal of the benzotriazole by-product. Benzotriazole is acidic (pKa ~8.2). Always include a wash with 10% NaOH or saturated Na₂CO₃ during the workup.

-

Grignard Addition: Always add the Grignard reagent to the intermediate at low temperature (-78°C). Reverse addition or higher temperatures can lead to double addition or polymerization.

-

Sulfur Attack: Be aware that "soft" nucleophiles (like thiols) or Grignards reacting directly with Bt₂CS (without the amine step) may attack the sulfur atom, leading to disulfides or sulfides instead of the desired thioacyl product. Always form the intermediate first for thioamide synthesis.

-

Handling: Bt₂CS is stable but should be stored at 2–8°C. It hydrolyzes slowly in moist air; use anhydrous solvents for all reactions.

Safety & Handling

-

Toxicity: While safer than thiophosgene, Bt₂CS and its derivatives should be handled in a fume hood.

-

Reaction Hazards: Reactions with Grignard reagents are exothermic.

-

Disposal: Quench all reaction mixtures with ammonium chloride before disposal. Collect sulfur-containing waste separately.

References

-

Benzotriazole-Assisted Thioacylation. Katritzky, A. R., Witek, R. M., Rodriguez-Garcia, V., Mohapatra, P. P., Rogers, J. W., Cusido, J., Abdel-Fattah, A. A., & Steel, P. J. Journal of Organic Chemistry, 2005, 70(20), 7866–7881.[4][5][6][7][8]

-

Bis(1-benzotriazolyl)methanethione Product Information. Sigma-Aldrich / Merck KGaA.

-

Synthesis of Bis(benzotriazol-1-yl)methane Derivatives. Ferraro, V., Bortoluzzi, M., & Castro, J. Proceedings, 2019, 41(1), 29.[9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [논문]Benzotriazole-Assisted Thioacylation [scienceon.kisti.re.kr]

- 5. Hire Prabhu M. | Kolabtree [kolabtree.com]

- 6. Benzotriazole-assisted thioacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ashraf A. A. Abdel-Fattah - Google Scholar [scholar.google.com.pk]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Bis(benzotriazol-1-yl)methane Derivatives by Cobalt-Catalyzed Formation of C-C Bonds [mdpi.com]

Strategic Synthesis of Substituted Thiosemicarbazides: Thiocarbonyl Reagent Protocols

Introduction: The Thiosemicarbazide Scaffold

The thiosemicarbazide moiety (

This guide moves beyond generic textbook descriptions to provide field-validated protocols for synthesizing substituted thiosemicarbazides. We focus on the two most robust synthetic pathways: the Isothiocyanate Route (Method A) for direct functionalization and the Carbon Disulfide Route (Method B) for modular construction when isothiocyanates are unavailable.

Strategic Reagent Selection

Selecting the correct thiocarbonyl source is the primary determinant of yield and purity. Use the following decision matrix to select your protocol.

| Feature | Method A: Isothiocyanates (R-NCS) | Method B: Carbon Disulfide (CS₂) |

| Primary Mechanism | Direct Nucleophilic Addition | Dithiocarbamate Intermediate Formation |

| Reagent Availability | Limited to commercial R-NCS availability | Universal (Requires only primary amines) |

| Atom Economy | High (100% atom economy usually) | Lower (Loss of H₂S or thiol) |

| Reaction Conditions | Mild (RT to Reflux), Neutral | Basic conditions required initially |

| Key Risk | Isothiocyanates are sensitizers/lachrymators | CS₂ is highly flammable and neurotoxic |

| Best For | 4-Substituted / 1,4-Disubstituted targets | 4-Substituted targets where R-NCS is rare |

Method A: The Isothiocyanate Protocol (Direct Addition)

This is the industry "Gold Standard" for synthesizing 1,4-disubstituted thiosemicarbazides. It relies on the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the hydrazine.[1]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the hydrazine's terminal nitrogen (

Figure 1: Mechanism of nucleophilic addition of hydrazine to isothiocyanate.

Detailed Protocol

Materials:

-

Substituted Isothiocyanate (1.0 equiv)

-

Hydrazine Hydrate or Substituted Acid Hydrazide (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (Anhydrous) or Acetonitrile

-

Catalyst (Optional): Glacial Acetic Acid (only if using deactivated hydrazides)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Hydrazine/Hydrazide (10 mmol) in Absolute Ethanol (20 mL).

-

Expert Note: If using hydrazine hydrate, use a slight excess (1.1 equiv) to prevent the formation of symmetrical bis-thiourea byproducts.

-

-

Addition: Add the Isothiocyanate (10 mmol) dropwise to the stirring solution at room temperature.

-

Why: The reaction is often exothermic. Rapid addition can lead to local overheating and side reactions (dimerization).

-

-

Reaction:

-

For Alkyl Isothiocyanates: Stir at room temperature for 2–4 hours.

-

For Aryl Isothiocyanates: Heat to reflux (78°C) for 1–3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

-

Precipitation: Allow the mixture to cool slowly to room temperature. The thiosemicarbazide usually precipitates as a crystalline solid.

-

Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

-

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted isothiocyanate.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: The Carbon Disulfide Protocol (Dithiocarbamate Route)

Use this method when the specific isothiocyanate is not commercially available. It allows you to generate the "isothiocyanate equivalent" in situ from a primary amine and carbon disulfide (

Mechanistic Pathway

This is a two-step process:[1]

-

Hydrazinolysis (displacement of the thiol/sulfur group by hydrazine).

Figure 2: Synthesis via the activated dithiocarbamate ester intermediate.

Detailed Protocol

Materials:

-

Primary Amine (10 mmol)

-

Carbon Disulfide (

) (15 mmol - Excess) -

Potassium Hydroxide (KOH) (10 mmol)

-

Methyl Iodide (MeI) or Sodium Chloroacetate (10 mmol)

-

Hydrazine Hydrate (15 mmol)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

-

Dithiocarbamate Formation:

-

Dissolve KOH (10 mmol) in water (5 mL) and add Ethanol (5 mL).

-

Add the Primary Amine (10 mmol). Cool the mixture to 0–5°C in an ice bath.

-

Add Carbon Disulfide (1.2 mL) dropwise with vigorous stirring.

-

Observation: A yellow/orange precipitate (potassium dithiocarbamate) typically forms. Stir for 30 mins.

-

-

Activation (Methylation):

-

Note: The salt itself reacts slowly with hydrazine. We must convert it to an ester.

-

Add Methyl Iodide (10 mmol) dropwise to the cold suspension.

-

Stir at room temperature for 1–2 hours. The solid will dissolve or change character as the S-methyl dithiocarbamate ester forms.

-

Safety: Methyl Iodide is a carcinogen. Handle in a fume hood. (Alternative: Use Sodium Chloroacetate for a greener approach).

-

-

Hydrazinolysis:

-

Add Hydrazine Hydrate (15 mmol) directly to the reaction mixture.

-

Reflux the mixture for 3–6 hours.

-

Chemical Sign: Evolution of Methanethiol (

) gas (rotten cabbage odor). Must use a scrubber or efficient fume hood.

-

-

Isolation:

Troubleshooting & Critical Parameters

| Problem | Probable Cause | Corrective Action |

| Low Yield | Cyclization to 1,3,4-thiadiazole | Avoid acidic conditions during workup. Ensure glassware is acid-free. |

| Oily Product | Impurities / Solvent retention | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Dimer Formation | Excess Isothiocyanate | Ensure Hydrazine is in slight excess (1.1 equiv) and add Isothiocyanate slowly. |

| No Reaction (Method A) | Steric Hindrance | If R groups are bulky (e.g., tert-butyl), switch to high-boiling solvent (e.g., Dioxane) and reflux longer. |

Safety & Handling

-

Carbon Disulfide (

): Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Avoid static discharge. -

Isothiocyanates: Potent lachrymators and skin sensitizers. Wear double nitrile gloves.

-

Methanethiol (

): Byproduct of Method B. Toxic and foul-smelling. Bleach traps should be used to neutralize the exhaust gas.

References

-

BenchChem. (2025).[4] Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. Link

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. Link

-

Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. Link

-

Horvath, T., et al. (2009). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. Link

-

Somogyi, L. (2022).[4] Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity. ScienceRise: Pharmaceutical Science. Link

Sources

Application Note: One-Pot Synthesis of Heterocycles with 1,1'-(Thiocarbonyl)bis-1H-benzotriazole

Executive Summary

The introduction of the thiocarbonyl group (

This guide details the application of 1,1'-(Thiocarbonyl)bis-1H-benzotriazole (TBBT) , a stable, crystalline solid that acts as a safer and often more selective thiocarbonyl transfer reagent. Developed extensively by the Katritzky group, TBBT offers a "one-pot" solution for synthesizing diverse heterocycles with high atom economy and simplified purification workflows.

Key Advantages:

-

Safety: Non-volatile solid alternative to Thiophosgene.

-

Selectivity: Controlled stepwise nucleophilic substitution allows for the synthesis of unsymmetrical thioureas.

-

Purification: The byproduct, 1H-benzotriazole (BtH), is easily removed via basic aqueous wash or filtration.

Scientific Foundation: The Benzotriazole Advantage[1]

Reagent Profile

TBBT consists of two benzotriazole (Bt) moieties linked by a thiocarbonyl group. Unlike imidazole in 1,1'-Thiocarbonyldiimidazole (TCDI), the benzotriazole group is a superior leaving group due to its lower pKa (approx. 8.2 for BtH vs. 14.4 for Imidazole). This electronic difference renders TBBT highly reactive toward nucleophiles while remaining stable to moisture during short-term handling.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism (specifically, thioacyl substitution).

-

Activation: The first nucleophile (e.g., a primary amine) attacks the thiocarbonyl carbon.

-

Intermediate Formation: One benzotriazole unit is displaced, forming a stable (Thiocarbamoyl)benzotriazole intermediate. This intermediate can often be isolated or reacted in situ.

-

Cyclization/Second Attack: A second nucleophile (intramolecular or intermolecular) attacks the thiocarbonyl, displacing the second benzotriazole unit and closing the ring.

Mechanistic Pathway Diagram

Figure 1: Stepwise displacement mechanism of TBBT. The stability of the intermediate allows for controlled ring closure.

Comparative Analysis: TBBT vs. Alternatives

The following table contrasts TBBT with traditional thiocarbonyl sources.

| Feature | Thiophosgene ( | 1,1'-Thiocarbonyldiimidazole (TCDI) | TBBT (Benzotriazole Analog) |

| Physical State | Red, volatile liquid | Yellow solid | Yellow/Orange crystalline solid |

| Toxicity | High (Inhalation hazard) | Moderate | Low (Skin irritant) |

| Reactivity | Extremely High (Non-selective) | Moderate | High (Tunable selectivity) |

| Byproduct | HCl (Corrosive gas) | Imidazole (Water soluble) | Benzotriazole (Precipitates or base-soluble) |

| Hydrolytic Stability | Poor | Moderate | Good |

Experimental Protocols

Protocol A: Synthesis of Cyclic Thioureas from Diamines

This protocol describes the synthesis of 2-thioxo-imidazolidines or hexahydropyrimidines from 1,2- or 1,3-diamines.

Reagents:

-

Diamine substrate (1.0 equiv)[1]

-

1,1'-(Thiocarbonyl)bis-1H-benzotriazole (TBBT) (1.0 - 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Base (Optional): Triethylamine (

) (used if diamine is available as a salt)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TBBT (1.0 equiv) in anhydrous DCM (

concentration). -

Addition: Add the diamine (1.0 equiv) dropwise to the TBBT solution at room temperature (

).-

Note: If the reaction is highly exothermic or the diamine is very reactive, cool the TBBT solution to

before addition.

-

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Check TLC after 1 hour. The TBBT spot (usually high

) should disappear. The intermediate may appear transiently. -

Time: Most reactions complete within 2–6 hours.

-

-

Workup (The "Benzotriazole Wash"):

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer twice with 10% aqueous

or 1N NaOH . -

Chemistry: Benzotriazole is acidic (

). The basic wash converts it to the water-soluble benzotriazolate anion, removing it from the organic layer.

-

-

Isolation:

-

Wash the organic layer once with brine and water.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallize the crude solid (usually from Ethanol/Hexane) to obtain the pure cyclic thiourea.

-

Protocol B: Synthesis of Unsymmetrical Thioureas (Sequential Addition)

TBBT allows the isolation of the intermediate, enabling the synthesis of thioureas with two different amine substituents.

-

Step 1: React TBBT (1.0 equiv) with Amine A (1.0 equiv) in DCM at

for 1 hour. -

Step 2: Add Amine B (1.0 equiv) to the mixture containing the (thiocarbamoyl)benzotriazole intermediate.

-

Step 3: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Follow the same basic wash procedure as Protocol A.

Workflow Visualization

Figure 2: Standard operational workflow for TBBT-mediated synthesis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TBBT | Ensure solvents are anhydrous. TBBT is sensitive to water over long periods. |

| Incomplete Cyclization | Steric hindrance | Heat the reaction to reflux (DCM: |

| Benzotriazole Contamination | Insufficient basic wash | Increase the volume or concentration of the |

| Side Products (Isothiocyanates) | Thermal decomposition | If heating the intermediate too high, it may dissociate into isothiocyanate + BtH. Keep temp below |

Safety & Handling

While TBBT is safer than thiophosgene, standard chemical hygiene is required.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle TBBT in a fume hood. While not volatile, the hydrolysis products or intermediates may have sulfurous odors.

-

Storage: Store in a cool, dry place (

). Keep container tightly sealed to prevent hydrolysis.

References

-

Katritzky, A. R., et al. (2004). 1,1′-(Thiocarbonyl)bis-1H-benzotriazole: A New Thiocarbonyl Transfer Reagent. The Journal of Organic Chemistry.

-

Katritzky, A. R., & Rachwal, S. (2010).[2] Synthesis of Heterocycles Mediated by Benzotriazole.[2][3][4] 1. Monocyclic Systems. Chemical Reviews.[2]

-